molecular formula C8H8BrN3 B1290789 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 1033202-59-3

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1290789
CAS RN: 1033202-59-3
M. Wt: 226.07 g/mol
InChI Key: QHFMKLXEVDGSFU-UHFFFAOYSA-N
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Description

“6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C8H8BrN3 . It has been studied for its potential applications in various fields, including as a selective mTOR inhibitor .


Synthesis Analysis

The synthesis of “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .


Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .


Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4. In the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” are determined by its molecular structure. Density functional theory was used to optimize the compounds, and the HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer .

Scientific Research Applications

Chemical Properties

“6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” has a CAS Number of 1033202-59-3 and a molecular weight of 226.08 .

Role in Medicinal Chemistry

Imidazopyridine, the core structure of “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” could potentially be used in the development of new drugs.

Material Science Applications

Imidazopyridine is also useful in material science because of its structural character . This indicates that “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” could have potential applications in the field of material science.

Antiviral Activity

Imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity against various viruses, including human coronaviruses, influenza virus subtypes, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus . This suggests that “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” could potentially be used in antiviral research.

Future Directions

The future directions of research on “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” could involve further exploration of its potential as a selective mTOR inhibitor . Additionally, its potential mode of interactions with DHFR active sites could be further investigated .

properties

IUPAC Name

6-bromo-3-ethylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-12-5-11-7-3-6(9)4-10-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFMKLXEVDGSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632690
Record name 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine

CAS RN

1033202-59-3
Record name 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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